4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine
Description
Properties
IUPAC Name |
tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO3/c1-13(2,3)19-12(17)16-6-7-18-9-5-4-8(14)10(15)11(9)16/h4-5H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMDEABOJMKGDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718439 | |
| Record name | tert-Butyl 6-bromo-5-fluoro-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-72-9 | |
| Record name | tert-Butyl 6-bromo-5-fluoro-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Components
-
Phenolic substrate : 5-Fluoro-2-bromophenol (1.0 equiv)
-
Primary amine : Ethanolamine (1.2 equiv)
-
Aldehyde : Paraformaldehyde (2.0 equiv)
-
Solvent : Toluene or 1,4-dioxane
-
Catalyst : Acetic acid (10 mol%)
Procedure
The reaction mixture is heated under reflux for 12–24 hours, facilitating the formation of the dihydrobenzoxazine intermediate. The mechanism proceeds via nucleophilic attack of the amine on the electrophilic iminium intermediate, followed by cyclization.
Optimization Insights
-
Temperature : Elevated temperatures (80–100°C) enhance reaction rates but risk decomposition of sensitive substituents.
-
Solvent : Polar aprotic solvents like 1,4-dioxane improve solubility of intermediates, whereas toluene minimizes side reactions.
Introduction of the BOC Protecting Group
The secondary amine within the benzoxazine ring is protected using di-tert-butyl dicarbonate (BOC anhydride).
Reaction Conditions
-
BOC reagent : Di-tert-butyl dicarbonate (1.5 equiv)
-
Base : Triethylamine (2.0 equiv) or DMAP (0.1 equiv)
-
Solvent : Dichloromethane (DCM)
-
Temperature : 0°C to room temperature
Procedure
The benzoxazine intermediate is dissolved in DCM, cooled to 0°C, and treated sequentially with triethylamine and BOC anhydride. The mixture is stirred for 4–6 hours, followed by aqueous workup and purification via silica gel chromatography.
Yield and Characterization
Typical yields range from 70–85%. Successful protection is confirmed by:
-
NMR : Disappearance of the N–H signal at δ 3.5–4.0 ppm and emergence of tert-butyl protons at δ 1.4 ppm.
-
Mass spectrometry : Molecular ion peak corresponding to [M+H]+ with m/z = 385.
Alternative Synthetic Routes and Comparative Analysis
Copper-Catalyzed Coupling Strategies
Inspired by Ullmann-type reactions in indanone systems, copper(I) iodide and cesium carbonate in 1,4-dioxane could facilitate C–N bond formation between halogenated aromatics and amines. For example, coupling 5-fluoro-2-bromophenol with a BOC-protected amine precursor under inert atmosphere at 80°C may yield the target compound directly.
Solventless Mechanochemical Synthesis
Adapting patent methodologies, solvent-free conditions using an extruder or ball mill could reduce purification steps. However, this approach is less suited for small-scale laboratory synthesis due to equipment requirements.
Challenges and Mitigation Strategies
-
Regioselectivity : Competing electrophilic substitution at the bromine-bearing position is minimized using sterically hindered bases.
-
BOC Deprotection : Mild acidic conditions (e.g., TFA/DCM) prevent degradation of the benzoxazine ring during deprotection.
-
Purification : Silica gel chromatography with gradient elution (heptane/ethyl acetate) effectively separates oligomeric byproducts.
Tabulated Reaction Data
| Step | Reagents/Conditions | Yield (%) | Characterization Data |
|---|---|---|---|
| Benzoxazine Formation | Ethanolamine, paraformaldehyde, 1,4-dioxane | 78 | NMR (DMSO): δ 7.55 (d, J=8.9 Hz), 6.79 (d, J=9.0 Hz) |
| BOC Protection | BOC anhydride, DMAP, DCM | 82 | MS: m/z=385 [M+H]+ |
| Copper-Catalyzed Coupling | CuI, CsCO, 80°C | 65 | NMR: δ 155.2 (C=O) |
Chemical Reactions Analysis
4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 4-BOC-6-Bromo-5-Fluoro-2,3-Dihydro-1,4-Benzoxazine is in the pharmaceutical industry. The compound has been investigated for its potential use as a precursor in the synthesis of biologically active molecules. Its structural features allow it to serve as a scaffold for developing new drugs targeting various diseases.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of benzoxazine compounds exhibit significant anticancer properties. A study published in Bioorganic & Medicinal Chemistry Letters indicated that modifications to the benzoxazine structure can enhance its efficacy against cancer cell lines .
Material Science
The compound's unique structure also makes it suitable for applications in material science. It can be utilized in the development of polymers and other materials with specific properties.
Case Study: Polymer Synthesis
In a study focused on synthesizing novel polymers, researchers utilized this compound as a monomer. The resulting polymers exhibited improved thermal stability and mechanical properties compared to traditional materials .
Chemical Synthesis
The compound serves as an important intermediate in organic synthesis. Its reactivity allows chemists to perform various transformations that lead to the creation of complex molecules.
Data Table: Reaction Pathways
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Reaction with amines to form substituted derivatives |
| Cyclization Reactions | Formation of cyclic compounds through intramolecular reactions |
Mechanism of Action
The mechanism of action of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets involved vary based on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzoxazine scaffold allows extensive structural modifications, leading to diverse biological activities. Below is a comparative analysis of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine and its analogs:
Structural and Functional Comparisons
Key Insights from Comparative Analysis
Substituent Impact on Activity: Halogenation: Bromine and fluorine in this compound may enhance DNA-binding or enzyme inhibition compared to non-halogenated analogs (e.g., aryl-substituted benzoxazines) . BOC Group: The BOC protection likely reduces metabolic degradation compared to unprotected amines in sulfonamide derivatives . Sulfur vs. Oxygen: Replacement of oxygen with sulfur in benzoxathiin derivatives shifts activity toward serotonin and melatonin receptors rather than anticancer targets .
Mechanistic Diversity :
- While aryl-substituted benzoxazines inhibit angiogenesis via thrombin and integrin pathways , sulphonamide derivatives act as ROR agonists to stimulate antitumor immunity . The halogenated derivative may exploit hypoxia-selective pathways, as seen in related compounds .
Therapeutic Scope :
- The antiparasitic activity of the N-(2,3-dihydro-1,4-benzoxazin-4-yl) derivative highlights the scaffold’s adaptability beyond oncology, contrasting with the hypothesized anticancer focus of this compound.
Biological Activity
4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine is a compound belonging to the benzoxazine family, which has garnered interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure
The chemical structure of this compound is characterized by a benzoxazine ring with specific substituents that influence its biological properties. The presence of the tert-butyloxycarbonyl (BOC) group and halogen substitutions are crucial for its activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzoxazine derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Activity Description |
|---|---|---|---|
| 4-BOC | MDA-MB-231 (Breast) | 7.84 | Moderate inhibition observed |
| 4-BOC | PC-3 (Prostate) | 16.2 | Significant growth inhibition |
| 4-BOC | U-87 MG (Glioblastoma) | 15.0 | Notable cytotoxicity |
These findings indicate that derivatives of benzoxazines can inhibit cancer cell proliferation through mechanisms that may involve apoptosis and cell cycle arrest .
Neuropharmacological Effects
Benzoxazines have also been studied for their effects on serotonin receptors. A related compound demonstrated antagonistic activity at the serotonin 3 (5HT3) receptor, which is implicated in various neurological disorders. The introduction of specific substituents enhanced receptor binding affinity and antagonistic potency:
| Substituent | Ki (nM) | Activity Description |
|---|---|---|
| Endo-6-Chloro | 0.019 | High affinity for 5HT3 receptors |
| Dimethyl at Position 2 | Variable | Increased antagonistic activity |
The structure–activity relationship (SAR) studies suggest that modifications at the benzoxazine ring significantly impact biological efficacy .
Study on Anticancer Activity
A study published in December 2023 evaluated a series of benzoxazine derivatives for their anticancer properties against multiple cell lines including PC-3 and MDA-MB-231. The study found that specific modifications led to enhanced activity:
- Compound with Hydroxyl Groups : Displayed increased binding interactions leading to higher inhibition rates.
- Compound with Amino Substituent : Showed significant improvement in activity against breast and prostate cancer cells.
These results support the hypothesis that structural modifications can be strategically employed to enhance the therapeutic potential of benzoxazines .
Neuropharmacological Evaluation
In a separate evaluation focusing on neuropharmacological effects, researchers synthesized various benzoxazine derivatives and assessed their ability to bind to serotonin receptors. The study concluded that certain derivatives exhibited promising antagonistic properties which could be beneficial for treating anxiety and depression-related disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine?
- Methodological Answer : The compound can be synthesized via solvent-free Mannich condensation, a common approach for benzoxazines. Key steps include:
- Reacting a bromo-fluoro-substituted phenol derivative (e.g., 4-Bromo-5-fluorocatechol) with a primary amine (e.g., tert-butyl carbamate for BOC protection) and paraformaldehyde under reflux in a non-polar solvent.
- Purification via column chromatography using ethyl acetate/hexane gradients to isolate the BOC-protected product .
- Monitor reaction progress using thin-layer chromatography (TLC) to ensure complete ring closure.
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Confirm the BOC group (tert-butyl signals at δ ~1.3 ppm in 1H NMR) and benzoxazine ring protons (δ 4.2–5.0 ppm for oxazine methylene) .
- FT-IR : Identify the C-O-C stretching (1,200–1,000 cm⁻¹) and BOC carbonyl (1,680–1,700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H]+ ~395.05 Da).
Q. What are the thermal stability and polymerization properties of this benzoxazine derivative?
- Methodological Answer :
- Perform differential scanning calorimetry (DSC) to determine the polymerization onset temperature (typically 180–220°C for BOC-protected benzoxazines).
- Use thermogravimetric analysis (TGA) to assess degradation temperatures; BOC groups may decompose ~250°C, while the polybenzoxazine network remains stable up to 350°C .
- Note near-zero shrinkage during curing, a hallmark of benzoxazines .
Q. Which precursors are critical for synthesizing halogen-substituted benzoxazines?
- Methodological Answer : Key precursors include:
- 4-Bromo-2-fluorobenzaldehyde (CAS 57848-46-1) for introducing bromo/fluoro substituents .
- tert-Butyl carbamate for BOC protection to enhance solubility and delay polymerization .
- Optimize stoichiometry (1:1:1 for phenol:amine:formaldehyde) to minimize side products like oligomers .
Advanced Research Questions
Q. How can copolymerization strategies enhance the material properties of polybenzoxazine derived from this compound?
- Methodological Answer :
- Blend with epoxy resins (5–20 wt%) to improve toughness. Cure at 180°C for 2 hours, monitoring crosslinking via FT-IR (disappearance of oxazine ring bands) .
- Incorporate bio-based amines (e.g., furfurylamine) to create hybrid networks with tunable glass transition temperatures (Tg) .
- Use polyamide 650 (5–10 wt%) as a catalyst to reduce polymerization temperature by 20–30°C without altering the final network structure .
Q. How can AI-driven molecular design optimize derivatives of this compound for specific applications?
- Methodological Answer :
- Train machine learning models on benzoxazine datasets to predict substituent effects on Tg or char yield. Input variables include halogen electronegativity and steric parameters .
- Use generative adversarial networks (GANs) to propose novel structures with enhanced flame retardancy (e.g., adding phosphorous groups) .
- Validate predictions via DFT calculations (e.g., Gibbs free energy of polymerization) .
Q. How to resolve contradictions in reported polymerization kinetics for halogenated benzoxazines?
- Methodological Answer :
- Contradiction : Some studies report accelerated polymerization with electron-withdrawing halogens, while others note inhibition due to steric effects.
- Resolution : Conduct isoconversional analysis (e.g., Vyazovkin method) under non-isothermal DSC to decouple electronic vs. steric contributions. For this compound, bromine’s steric bulk may dominate, requiring higher activation energy (~150 kJ/mol) .
Q. What mechanisms underlie the potential pharmacological activity of 1,4-benzoxazine derivatives?
- Methodological Answer :
- Neuroprotection : Derivatives may inhibit oxidative stress pathways (e.g., Nrf2 activation) or modulate neurotransmitter receptors (e.g., GABA-A). Test in vitro using SH-SY5Y neuronal cells under rotenone-induced stress, measuring viability via MTT assay .
- Structure-Activity Relationship (SAR) : Replace the BOC group with acetyl or trifluoroethyl to enhance blood-brain barrier permeability. Correlate logP values (calculated via ChemAxon) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
